Bienvenue dans la boutique en ligne BenchChem!

1,8-Naphthyridin-3-amine dihydrochloride

Medicinal Chemistry Salt Selection Aqueous Solubility

1,8-Naphthyridin-3-amine dihydrochloride (CAS 2418726-84-6, MW 218.08 g/mol, C₈H₉Cl₂N₃) is the dihydrochloride salt of 1,8-naphthyridin-3-amine, a heterocyclic aromatic amine belonging to the 1,8-naphthyridine (diazanaphthalene) family. The parent scaffold consists of two fused pyridine rings with nitrogen atoms at positions 1 and 8, and the compound carries a primary amino substituent at the 3-position.

Molecular Formula C8H9Cl2N3
Molecular Weight 218.08
CAS No. 2418726-84-6
Cat. No. B2650643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-Naphthyridin-3-amine dihydrochloride
CAS2418726-84-6
Molecular FormulaC8H9Cl2N3
Molecular Weight218.08
Structural Identifiers
SMILESC1=CC2=CC(=CN=C2N=C1)N.Cl.Cl
InChIInChI=1S/C8H7N3.2ClH/c9-7-4-6-2-1-3-10-8(6)11-5-7;;/h1-5H,9H2;2*1H
InChIKeyAYHMNKRHNCZABT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,8-Naphthyridin-3-amine Dihydrochloride (CAS 2418726-84-6): Chemical Identity, Salt Form, and Procurement Baseline


1,8-Naphthyridin-3-amine dihydrochloride (CAS 2418726-84-6, MW 218.08 g/mol, C₈H₉Cl₂N₃) is the dihydrochloride salt of 1,8-naphthyridin-3-amine, a heterocyclic aromatic amine belonging to the 1,8-naphthyridine (diazanaphthalene) family. The parent scaffold consists of two fused pyridine rings with nitrogen atoms at positions 1 and 8, and the compound carries a primary amino substituent at the 3-position [1]. It is supplied as a crystalline dihydrochloride salt (≥98% purity) to improve aqueous solubility, stability, and handling characteristics relative to the free base form (CAS 61323-19-1) . The compound falls under the broader class of nitrogen-containing heterocyclic building blocks widely employed in medicinal chemistry and drug discovery campaigns targeting kinases, topoisomerases, and other ATP-binding proteins [2].

Why Generic Substitution Fails for 1,8-Naphthyridin-3-amine Dihydrochloride: Isomer-, Salt-, and Purity-Dependent Differentiation


Naphthyridine-based building blocks are not interchangeable commodities. The six constitutional naphthyridine isomers (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, 2,7-) exhibit markedly different pKa values, electronic distributions, and coordination geometries that directly govern their reactivity, target-binding capacity, and downstream synthetic utility . Within the 1,8-isomer sub-class alone, the free base (CAS 61323-19-1) and the dihydrochloride salt (CAS 2418726-84-6) diverge substantially in aqueous solubility, crystallinity, and long-term storage stability—parameters critical to reproducible experimental outcomes . Furthermore, vendor-reported purity varies from 95% to 98% across suppliers and isomer forms, introducing batch-to-batch variability that can confound SAR studies and scale-up campaigns [1]. These three axes of differentiation—isomer positioning, salt form, and purity grade—collectively determine procurement fitness for a given research application and cannot be assumed equivalent across catalog entries.

Quantitative Differentiation Evidence for 1,8-Naphthyridin-3-amine Dihydrochloride (CAS 2418726-84-6) vs. Closest Analogs


Salt Form Advantage: Dihydrochloride (CAS 2418726-84-6) vs. Free Base (CAS 61323-19-1) — Solubility and Handling

The dihydrochloride salt form of 1,8-naphthyridin-3-amine (CAS 2418726-84-6, MW 218.08 g/mol) contains two equivalents of HCl per molecule of free base, converting the neutral amine (MW 145.16 g/mol, pKa ~3.4 for the parent heterocycle) into a dicationic, highly water-soluble salt [1]. In contrast, the free base (CAS 61323-19-1) is reported with limited aqueous solubility, necessitating organic co-solvents (e.g., DMSO or DMF) for dissolution in biological assay buffers . The dihydrochloride salt is supplied as a crystalline solid with decomposition temperature >300 °C, enabling ambient-temperature storage and shipment without special handling requirements, whereas the free base may require inert atmosphere storage to prevent oxidation-related discoloration . This salt form choice removes a common bottleneck in early-stage screening: the need for DMSO stock solutions at high concentrations that can precipitate upon dilution into aqueous assay media.

Medicinal Chemistry Salt Selection Aqueous Solubility Pre-formulation

Isomer-Specific pKa Differentiation: 1,8-Naphthyridine (3.39) vs. 1,5-Naphthyridine (2.90) — Ionization State at Physiological pH

The parent 1,8-naphthyridine scaffold has a measured pKa of 3.39, which is 0.49 units higher than the predicted pKa of 2.90±0.10 for the 1,5-naphthyridine isomer . This pKa difference of approximately half a logarithmic unit translates to a ~3-fold difference in the proportion of unprotonated (membrane-permeable) species at any given pH near the physiological range. At pH 7.4, both scaffolds are predominantly deprotonated, but the 1,8-isomer's higher pKa means it is comparatively less basic, which affects hydrogen-bond donor/acceptor capacity and metal-coordination geometry at the 1,8-nitrogen cleft [1]. While both isomers carry a 3-amino substituent, the electronic environment created by the 1,8-nitrogen arrangement is structurally distinct from the 1,5-arrangement, leading to divergent reactivity in electrophilic aromatic substitution and cross-coupling reactions.

Physicochemical Profiling pKa ADME Isomer Selection

Purity Benchmarking: 98% (CAS 2418726-84-6, Leyan) vs. 95% (1,5-Isomer Dihydrochloride, CAS 1374970-91-8) — Impact on Reproducibility

Commercially available 1,8-naphthyridin-3-amine dihydrochloride (CAS 2418726-84-6) is offered at 98% purity by Leyan (Product No. 1935879), with batch-specific QC data available upon request . In comparison, the 1,5-naphthyridin-3-amine dihydrochloride isomer (CAS 1374970-91-8) is listed at 95% purity from Enamine (via Kuujia) [1]. A 3-percentage-point purity differential (98% vs. 95%) equates to a 2.5-fold higher impurity burden in the 1,5-isomer product (5% vs. 2% total impurities), which can introduce confounding biological activity from unidentified contaminants in dose-response assays. The 1,8-isomer free base (CAS 61323-19-1) is commonly supplied at 97% purity from multiple vendors, placing the dihydrochloride salt at the upper end of the purity range across the naphthyridin-3-amine product family .

Quality Control Purity Specification Reproducibility Vendor Comparison

Scaffold Target Engagement Breadth: 1,8-Naphthyridine Core Engages ≥10 Distinct Therapeutic Target Classes vs. More Restricted Isomer Profiles

The 1,8-naphthyridine scaffold has been validated as a privileged structure in medicinal chemistry, with documented inhibitory activity against a broad panel of therapeutic targets including receptor tyrosine kinases (EGFR, FGFRs), c-Met kinase, casein kinase 2 (CK2), DNA topoisomerase I and II, phosphoinositide-dependent kinase 1 (PDK1), TGF-β receptor kinases (ALK1/ALK5), and cannabinoid CB2 receptors [1][2]. This breadth of target engagement is a direct consequence of the 1,8-nitrogen arrangement, which enables bidentate metal chelation, ATP-mimetic hydrogen bonding in kinase hinge regions, and DNA intercalation—three distinct pharmacophoric modes that are not simultaneously accessible to the 1,5-, 1,6-, or 1,7-isomers due to their different nitrogen geometries [3]. While the unsubstituted 3-amine is primarily employed as a synthetic intermediate rather than a final bioactive molecule, the privileged status of its core scaffold makes it a strategic starting point for library synthesis across multiple target classes, reducing the need to maintain separate building block inventories for each program.

Kinase Inhibition Topoisomerase EGFR c-Met Multi-target Pharmacology

Physicochemical Profile for Drug Design: LogP 2.06 and TPSA 51.8 Ų of the 1,8-Isomer Dihydrochloride — Positioning Within Oral Druggable Space

The 1,8-naphthyridin-3-amine dihydrochloride salt exhibits a computed LogP of 2.0556 and a topological polar surface area (TPSA) of 51.8 Ų, with zero rotatable bonds and three hydrogen-bond acceptors . These values place the compound favorably within established oral druggability guidelines (Lipinski's Rule of Five: LogP ≤5, TPSA ≤140 Ų, HBD ≤5, HBA ≤10; Veber's rules: rotatable bonds ≤10, TPSA ≤140 Ų). The TPSA of 51.8 Ų is identical across the 1,8- and 1,5-naphthyridin-3-amine dihydrochloride isomers due to identical heteroatom counts, but the LogP differentiation arises from the distinct electronic distribution conferred by the 1,8- vs. 1,5-nitrogen arrangement [1]. The absence of rotatable bonds (rotatable bond count = 0) confers exceptional conformational rigidity, which is a desirable attribute for achieving binding entropy optimization in fragment-based drug discovery—a property not shared by more flexible heterocyclic amine building blocks such as benzylamines or phenethylamines that are sometimes considered as alternatives [2]. This rigidity, combined with the moderate lipophilicity, makes the 1,8-naphthyridin-3-amine core an ideal starting fragment for structure-based design where pre-organized binding conformations are critical.

Drug-likeness Lipophilicity TPSA Lead Optimization ADME Prediction

Optimal Procurement and Application Scenarios for 1,8-Naphthyridin-3-amine Dihydrochloride (CAS 2418726-84-6)


Kinase Inhibitor Library Synthesis: ATP-Mimetic Scaffold Derivatization at the 3-Amino Position

The 1,8-naphthyridine core is a validated ATP-mimetic scaffold that binds the hinge region of multiple kinases (EGFR, c-Met, ALK5, PDK1) via the 1,8-nitrogen atoms [1]. The 3-amino substituent serves as a versatile synthetic handle for amide coupling, reductive amination, Buchwald-Hartwig cross-coupling, and sulfonamide formation to generate focused kinase inhibitor libraries. The dihydrochloride salt form ensures complete dissolution in polar aprotic and protic solvent systems (DMSO, DMF, ethanol/water mixtures) used in parallel synthesis workflows, eliminating the precipitation issues encountered with the free base . The 98% purity specification supports the generation of high-quality screening data without the need for post-synthesis repurification of library members.

Topoisomerase Poison Development: DNA Intercalation and Metal-Chelating Pharmacophore Design

The 1,8-naphthyridine scaffold has demonstrated DNA topoisomerase I and II inhibitory activity through a dual mechanism involving DNA intercalation and metal-ion chelation at the 1,8-nitrogen cleft [1]. The 3-amino group provides an exit vector for appending DNA-binding motifs (e.g., acridines, anthraquinones) or tumor-targeting moieties. The zero-rotatable-bond scaffold ensures that the pharmacophoric geometry remains rigid upon derivatization, preserving the metal-chelating geometry essential for topoisomerase poisoning . Researchers developing non-camptothecin topoisomerase I inhibitors or etoposide-like topoisomerase II poisons can use this building block as a direct replacement for quinoline-based intermediates, with the added advantage of bidentate metal coordination not available in the single-nitrogen quinoline system.

Anti-Fibrotic Drug Discovery: TGF-β/ALK5 Pathway Inhibition with 1,8-Naphthyridine Scaffolds

Patent literature has established 2,4-diaryl-substituted [1,8]naphthyridines as potent inhibitors of TGF-β receptor kinases (ALK1 and ALK5), key drivers of fibrotic disease progression [1]. The 1,8-naphthyridin-3-amine dihydrochloride serves as a direct starting material for introducing aryl substituents at the 2- and 4-positions through sequential cross-coupling reactions, while the 3-amino group can be functionalized independently to fine-tune selectivity between ALK1 and ALK5 isoforms. The favorable pKa of 3.39 (parent scaffold) compared to the 1,5-isomer (pKa 2.90) provides a less basic core that may reduce hERG channel binding liability—a common concern with highly basic kinase inhibitor scaffolds . Researchers pursuing pulmonary fibrosis, hepatic fibrosis, or systemic sclerosis indications can use this building block to access the ALK5 inhibitor chemotype described in patent families from Merck, AstraZeneca, and other organizations.

Fragment-Based Drug Discovery (FBDD): Low-Molecular-Weight, Conformationally Rigid Starting Fragment

With a molecular weight of 218.08 g/mol (salt form; 145.16 g/mol free base equivalent), zero rotatable bonds, TPSA of 51.8 Ų, and LogP of 2.06, the 1,8-naphthyridin-3-amine core meets all criteria for an ideal fragment library member under the 'Rule of Three' (MW ≤300, LogP ≤3, HBD ≤3, HBA ≤3) [1]. Its exceptional conformational rigidity (no rotatable bonds) maximizes the enthalpic contribution to binding by eliminating the entropic penalty associated with flexible fragments. The 3-amino group provides a single, well-defined vector for fragment growing or linking strategies, while the 1,8-nitrogen cleft offers opportunities for metal-mediated fragment linking and structure-guided optimization. Fragment-based screening campaigns using X-ray crystallography, NMR (WaterLOGSY, STD), or SPR can directly employ this building block as a screening fragment at typical concentrations of 0.5–2 mM in aqueous buffer, leveraging the dihydrochloride salt's water solubility .

Quote Request

Request a Quote for 1,8-Naphthyridin-3-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.